molecular formula C19H13BrClNO B4849147 5-bromo-2-chloro-N-(2-phenylphenyl)benzamide

5-bromo-2-chloro-N-(2-phenylphenyl)benzamide

Cat. No.: B4849147
M. Wt: 386.7 g/mol
InChI Key: BQDFEYBTJRMLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-(2-phenylphenyl)benzamide is an organic compound with the molecular formula C19H13BrClNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-phenylphenyl)benzamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Amidation: The formation of the amide bond by reacting the brominated and chlorinated benzene derivative with 2-phenylphenylamine.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or iron(III) chloride to facilitate the halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(2-phenylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other groups.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-Bromo-2-chloro-N-(2-phenylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-phenylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-phenylbenzamide
  • 5-Bromo-2-chloro-N-cyclohexylbenzamide
  • 5-Bromo-2-chloro-N-(3-methoxy-4-pentanoylamino)phenylbenzamide

Uniqueness

5-Bromo-2-chloro-N-(2-phenylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2-phenylphenyl group. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNO/c20-14-10-11-17(21)16(12-14)19(23)22-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDFEYBTJRMLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-(2-phenylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-(2-phenylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-2-chloro-N-(2-phenylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-chloro-N-(2-phenylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-chloro-N-(2-phenylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-bromo-2-chloro-N-(2-phenylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.